molecular formula C6H4Br2 B12315108 1,2-Dibromobenzene-d4

1,2-Dibromobenzene-d4

Cat. No.: B12315108
M. Wt: 239.93 g/mol
InChI Key: WQONPSCCEXUXTQ-RHQRLBAQSA-N
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Description

1,2-Dibromobenzene-d4 is a deuterated derivative of 1,2-Dibromobenzene, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. It is an aryl bromide and one of the three isomers of dibromobenzene, the others being 1,3-Dibromobenzene and 1,4-Dibromobenzene .

Preparation Methods

1,2-Dibromobenzene-d4 can be synthesized through several methods. One common synthetic route involves the bromination of benzene-d4 using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the 1,2-dibromo isomer . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Dibromobenzene-d4 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromobenzene-d4 involves its ability to undergo substitution reactions, forming stable complexes with various nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

1,2-Dibromobenzene-d4 is unique compared to its isomers, 1,3-Dibromobenzene and 1,4-Dibromobenzene, due to its specific substitution pattern. This unique structure allows it to participate in different chemical reactions and form distinct products. The similar compounds include:

Properties

Molecular Formula

C6H4Br2

Molecular Weight

239.93 g/mol

IUPAC Name

1,2-dibromo-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

WQONPSCCEXUXTQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)Br)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)Br)Br

Origin of Product

United States

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